

A Comprehensive Technical Review of 3-Cyclopropylbenzoic Acid: Synthesis, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: **3-Cyclopropylbenzoic acid**

Cat. No.: **B073178**

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Abstract

3-Cyclopropylbenzoic acid is a versatile scaffold in medicinal chemistry, recognized for the unique physicochemical properties imparted by its cyclopropyl moiety. This technical guide provides an in-depth review of its synthesis, chemical characteristics, and burgeoning biological significance. While direct pharmacological data on the parent molecule is emerging, its derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neurology. This document consolidates available quantitative data, details relevant experimental protocols, and explores potential mechanisms of action and signaling pathway modulation to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

3-Cyclopropylbenzoic acid is a solid, crystalline compound with the molecular formula $C_{10}H_{10}O_2$ and a molecular weight of 162.19 g/mol .^{[1][2]} Its structure, featuring a cyclopropyl group at the meta-position of the benzoic acid, bestows unique conformational rigidity and electronic properties that are highly valued in drug design. The cyclopropyl group can enhance metabolic stability, improve potency, and influence the overall pharmacokinetic profile of a molecule.^{[1][3][4]}

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1] [2]
Molecular Weight	162.19 g/mol	[2]
CAS Number	1129-06-2	[1]
Appearance	Solid, Crystalline	[1]
Boiling Point	312.2 °C at 760 mmHg	[4]
pKa	4.27 ± 0.10 (Predicted)	
XLogP3	2.9	[4]

Synthesis of 3-Cyclopropylbenzoic Acid

The synthesis of **3-cyclopropylbenzoic acid** can be achieved through several modern cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings being prominent methods. These reactions are favored for their high yields and functional group tolerance.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible synthesis route starting from 3-bromobenzoic acid and a cyclopropylboronic acid derivative.

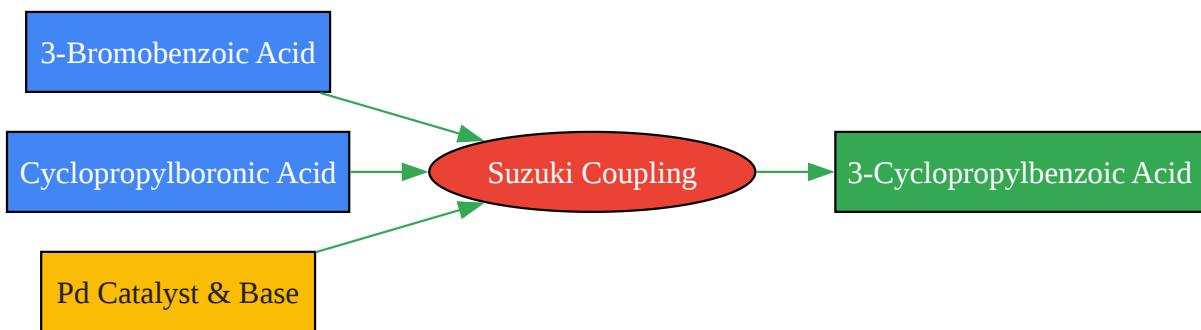
Materials:

- 3-bromobenzoic acid
- Cyclopropylboronic acid or a suitable ester derivative (e.g., potassium cyclopropyltrifluoroborate)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

- Inert gas (Argon or Nitrogen)

Procedure:

- To a reaction vessel, add 3-bromobenzoic acid (1 equivalent), cyclopropylboronic acid or its derivative (1.1-1.5 equivalents), and the base (2-3 equivalents).
- Add the solvent to the mixture.
- Degas the mixture by bubbling with an inert gas for 15-30 minutes.
- Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water.
- Acidify the aqueous layer with 1M HCl to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum.
- Purify the crude product by recrystallization or column chromatography.



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A simplified workflow for the Suzuki-Miyaura synthesis.

Biological Activities and Potential Applications

While extensive biological data for **3-cyclopropylbenzoic acid** itself is not widely published, its derivatives have demonstrated significant potential across various therapeutic areas. The cyclopropyl moiety is a key feature in numerous FDA-approved drugs, contributing to their efficacy and favorable pharmacokinetic profiles.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Antimicrobial Activity

Derivatives of benzoic acid have been investigated for their antibacterial and antifungal properties. For instance, amide derivatives containing a cyclopropane ring have shown moderate activity against *Staphylococcus aureus* and *Escherichia coli*, with some compounds exhibiting promising antifungal activity against *Candida albicans* with MIC₈₀ values as low as 16 µg/mL.[\[8\]](#)

Compound/Derivative Class	Organism	Activity (MIC)	Reference
Amide derivatives with cyclopropane	<i>Staphylococcus aureus</i>	32-128 µg/mL	[8] [9]
Amide derivatives with cyclopropane	<i>Escherichia coli</i>	32-128 µg/mL	[8] [9]
Amide derivatives with cyclopropane	<i>Candida albicans</i>	16-128 µg/mL	[8]
Benzoic acid	<i>E. coli</i> O157	1 mg/mL	[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of a compound.

Materials:

- Test compound (e.g., **3-cyclopropylbenzoic acid** derivative)
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
- Prepare a standardized inoculum of the microorganism and add it to each well.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Benzoic acid derivatives have been explored as inhibitors of various enzymes. For example, new cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[\[11\]](#)[\[12\]](#)

Compound/Derivative Class	Enzyme	IC ₅₀	Reference
Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e)	Acetylcholinesterase (AChE)	131 nM	[11][12]
Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e)	Butyrylcholinesterase (BuChE)	116 nM	[11][12]
Hydroxybenzoic acids	Acetylcholinesterase (AChE)	5.50 - 9.32 μ mol/ μ mol AChE	[13]

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general workflow for determining the IC₅₀ of an inhibitor.

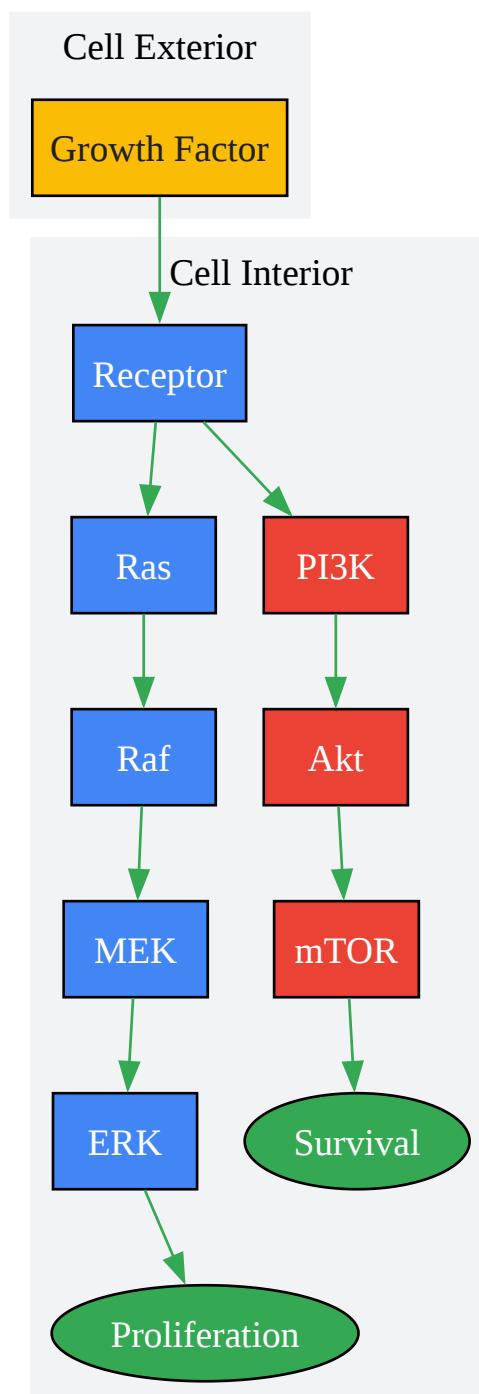
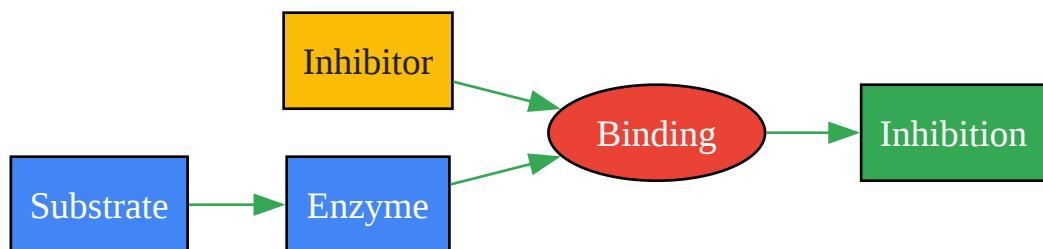
Materials:

- Target enzyme
- Substrate for the enzyme
- Test inhibitor (e.g., **3-cyclopropylbenzoic acid derivative**)
- Buffer solution
- 96-well plate
- Plate reader (spectrophotometer or fluorometer)

Procedure:

- Prepare a series of dilutions of the test inhibitor.
- In the wells of a 96-well plate, add the enzyme, the buffer, and the different concentrations of the inhibitor.

- Pre-incubate the enzyme and inhibitor for a specific time.
- Initiate the reaction by adding the substrate.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
- Calculate the reaction rates for each inhibitor concentration.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC_{50} value.



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